methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate
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Description
The compound “methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the context of their potential as inhibitors against PARP-1 . The synthesized compounds showed promising activity, with some compounds emerging as potent PARP-1 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrano[2,3-d]pyrimidine-2,4-dione core, a phenylethyl group, and a benzoate group . Further analysis of the molecular structure would require more specific data or computational modeling.Mechanism of Action
Future Directions
The compound and its analogues show promise as potential inhibitors against PARP-1, suggesting potential applications in cancer treatment . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.
Properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-34-24(32)18-9-11-19(12-10-18)27-21(30)16-29-20-8-5-14-26-22(20)23(31)28(25(29)33)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAZGENNNIOYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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